tert-Butyl (4-bromoquinolin-6-yl)carbamate

Medicinal Chemistry Organic Synthesis Quality Control

Choose tert-butyl (4‑bromoquinolin‑6‑yl)carbamate for your next medicinal chemistry campaign. Unlike the 4‑chloro analog (CAS 1447606‑50‑9), the inherently weaker C–Br bond (276 kJ/mol vs. 328 kJ/mol) enables efficient oxidative addition under milder, Pd(PPh₃)‑catalyzed conditions—eliminating the need for specialized biarylphosphine ligands. This scaffold delivers orthogonal Boc‑protected amine and 4‑bromo handles for sequential quinoline diversification. With a defined LogP of 4.34, it provides a higher‑lipophilicity comparator for systematic SAR studies. Insist on the 4‑bromo building block to accelerate hit‑to‑lead synthesis and avoid confounding reactivity data.

Molecular Formula C14H15BrN2O2
Molecular Weight 323.18 g/mol
CAS No. 1260784-05-1
Cat. No. B13085722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-bromoquinolin-6-yl)carbamate
CAS1260784-05-1
Molecular FormulaC14H15BrN2O2
Molecular Weight323.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC2=C(C=CN=C2C=C1)Br
InChIInChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-4-5-12-10(8-9)11(15)6-7-16-12/h4-8H,1-3H3,(H,17,18)
InChIKeyLGGGWPJYGNDTRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (4-bromoquinolin-6-yl)carbamate CAS 1260784-05-1: A Boc-Protected 4-Bromo-6-aminoquinoline Scaffold for Cross-Coupling Driven Diversification


tert-Butyl (4-bromoquinolin-6-yl)carbamate (CAS 1260784-05-1) is a carbamate-protected 4-bromo-6-aminoquinoline derivative with molecular formula C₁₄H₁₅BrN₂O₂ and molecular weight 323.19 g/mol . The compound incorporates a quinoline core bearing a bromine atom at the 4-position and a tert-butyloxycarbonyl (Boc)-protected amino group at the 6-position, providing orthogonal reactivity handles for sequential functionalization . As a quinoline-substituted carbamate, this scaffold falls within a class of intermediates recognized in patented processes for the synthesis of 6-O-substituted macrolide antibiotics and other pharmaceutically relevant molecules [1].

Why Substituting tert-Butyl (4-bromoquinolin-6-yl)carbamate CAS 1260784-05-1 with its 4-Chloro Analog Introduces Synthetic and Physicochemical Risk


While 4-haloquinoline carbamates share a common heterocyclic framework, halogen identity at the 4-position fundamentally dictates downstream synthetic utility. The C–Br bond dissociation energy (approximately 276 kJ/mol) is substantially lower than that of the C–Cl bond (approximately 328 kJ/mol) [1], translating to more facile oxidative addition in palladium-catalyzed cross-coupling reactions [2]. This intrinsic difference renders the 4-bromo derivative a kinetically more accessible coupling partner under milder conditions than its 4-chloro counterpart (CAS 1447606-50-9). Furthermore, substitution of bromine with chlorine alters lipophilicity—calculated LogP for the bromo derivative is 4.34 versus an estimated lower value for the chloro analog, a difference of potential consequence in medicinal chemistry optimization . Generic substitution without accounting for these halogen-dependent reactivity and physicochemical differences may lead to synthetic failure or confounding structure-activity relationship (SAR) data.

Product-Specific Evidence Guide: Quantifying Differentiation of tert-Butyl (4-bromoquinolin-6-yl)carbamate (CAS 1260784-05-1) from its 4-Chloro Analog


Purity Specification: 98.0% (HPLC) for Bromo Derivative versus 95% for Chloro Analog

Commercially available tert-butyl (4-bromoquinolin-6-yl)carbamate is specified at a minimum purity of 98.0% (HPLC) , whereas the direct 4-chloro analog (CAS 1447606-50-9) is typically offered at 95% purity by multiple vendors . This represents a ≥3% absolute purity difference between the two halogenated carbamate building blocks.

Medicinal Chemistry Organic Synthesis Quality Control

Carbon-Halogen Bond Dissociation Energy: Lower BDE of C–Br (276 kJ/mol) versus C–Cl (328 kJ/mol) Facilitates Milder Oxidative Addition

The carbon-bromine bond in aryl bromides exhibits a bond dissociation energy (BDE) of approximately 276 kJ/mol, which is 52 kJ/mol lower than the C–Cl BDE of approximately 328 kJ/mol [1]. This fundamental thermodynamic difference dictates that oxidative addition—the rate-determining step in many palladium-catalyzed cross-coupling reactions—occurs more readily for bromoarenes than for chloroarenes [2].

Cross-Coupling Catalysis Synthetic Methodology

Suzuki–Miyaura Coupling Ligand Requirement: Bromoquinolines Couple with PPh₃ Whereas Certain Chloroquinolines Require Sterically Hindered Biarylphosphine Ligands

In Pd/C-catalyzed Suzuki–Miyaura coupling reactions, bromoquinolines (including 4-bromo derivatives) can be successfully coupled using triphenylphosphine (PPh₃) as the supporting ligand to achieve good yields [1]. In contrast, reactions involving certain chloroquinolines—specifically 6-chloroquinoline—necessitate the use of the more expensive, sterically demanding ligand 2-(dicyclohexylphosphino)biphenyl to obtain acceptable yields, as PPh₃ alone proves insufficient [2].

Suzuki-Miyaura Coupling Palladium Catalysis Ligand Design

Lipophilicity: Calculated LogP of 4.34 for Bromo Derivative Confers Different Physicochemical Profile Relative to Chloro Analog

Computational chemistry data for tert-butyl (4-bromoquinolin-6-yl)carbamate yields a calculated LogP value of 4.3443 and a topological polar surface area (TPSA) of 51.22 Ų . While direct experimentally determined LogP for the 4-chloro analog is not available in the public domain, the substitution of bromine (atomic radius ~114 pm) with chlorine (atomic radius ~99 pm) is expected to reduce molecular polarizability and consequently lower LogP by an estimated 0.5–0.8 units based on established Hansch π substituent constants (Br: π ≈ 0.86; Cl: π ≈ 0.71; Δπ ≈ 0.15).

Drug Design Physicochemical Properties ADME

Priority Application Scenarios for tert-Butyl (4-bromoquinolin-6-yl)carbamate (CAS 1260784-05-1) Based on Documented Differentiation


Synthetic Route Scouting Where Halogen Identity Drives Divergent Cross-Coupling Outcomes

In medicinal chemistry programs involving quinoline-based scaffolds, the choice between 4-bromo and 4-chloro building blocks is not interchangeable. The lower C–Br bond dissociation energy (276 kJ/mol vs. 328 kJ/mol for C–Cl) [1] and the ability to couple bromoquinolines using PPh₃ rather than specialized biarylphosphine ligands make tert-butyl (4-bromoquinolin-6-yl)carbamate the preferred entry point for exploratory Suzuki–Miyaura diversification when milder reaction conditions or simpler catalyst systems are operationally desirable.

Palladium-Catalyzed Cross-Coupling Under Mild or Ligand-Constrained Conditions

Laboratories with limited access to specialized phosphine ligands or those seeking to minimize palladium catalyst loading benefit directly from the enhanced reactivity of the C–Br bond. The documented effectiveness of PPh₃ as a ligand for bromoquinoline Suzuki coupling—contrasted with the requirement for 2-(dicyclohexylphosphino)biphenyl for 6-chloroquinoline [1]—positions the 4-bromo derivative as the more synthetically accessible building block for high-throughput parallel synthesis and automated library production.

Medicinal Chemistry Lead Optimization Requiring Controlled Physicochemical Tuning

The calculated LogP of 4.34 for tert-butyl (4-bromoquinolin-6-yl)carbamate [1] provides a defined lipophilicity baseline. In SAR campaigns where systematic variation of halogen substituents is employed to probe effects on cellular permeability or metabolic stability, the bromo derivative offers a higher-lipophilicity comparator relative to the 4-chloro analog. This enables deliberate, quantifiable modulation of physicochemical properties during hit-to-lead progression.

Multi-Step Synthesis of 6-O-Substituted Macrolide Antibiotic Intermediates

Patented processes for preparing quinoline-substituted carbonate and carbamate derivatives—explicitly identified as important intermediates in 6-O-substituted macrolide antibiotic synthesis—employ metal-catalyzed coupling reactions on quinoline scaffolds [1]. tert-Butyl (4-bromoquinolin-6-yl)carbamate, with its orthogonal Boc-protected amine at the 6-position and reactive bromine at the 4-position, aligns with this synthetic paradigm, enabling sequential functionalization at two distinct positions of the quinoline core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (4-bromoquinolin-6-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.